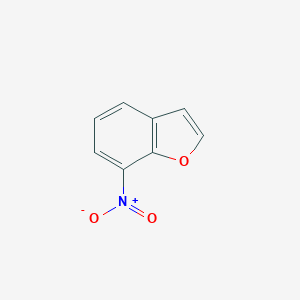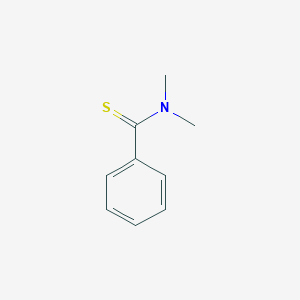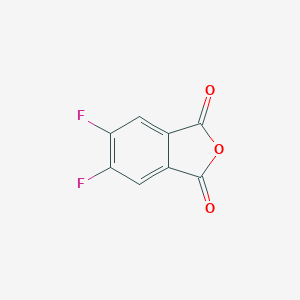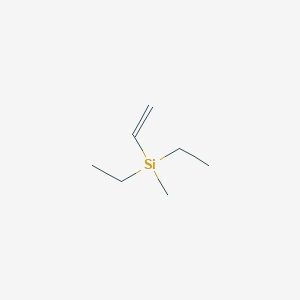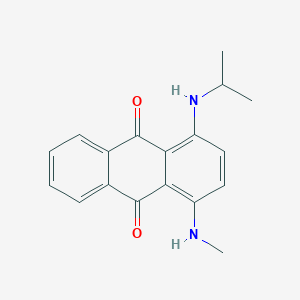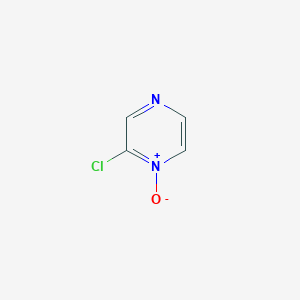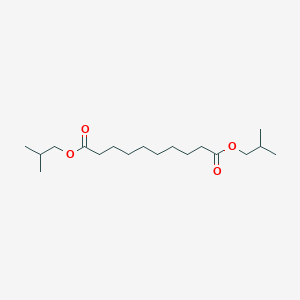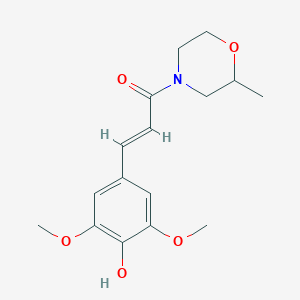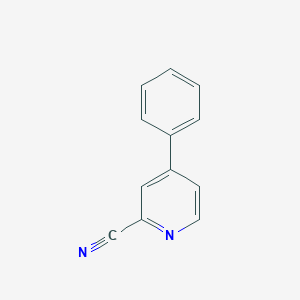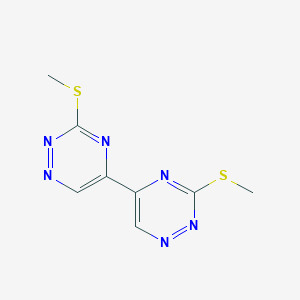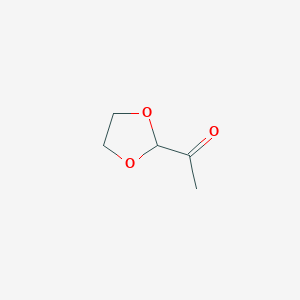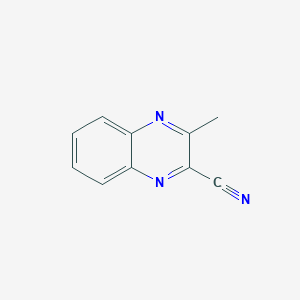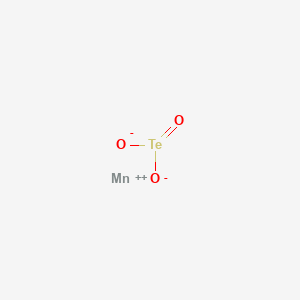
Manganese tellurite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese tellurite (MnTeO3) is a compound consisting of manganese, tellurium, and oxygen. It is a crystalline solid that has attracted significant attention from the scientific community due to its unique properties and potential applications. Manganese tellurite has been studied extensively for its potential use in various fields, including medicine, electronics, and materials science.
作用機序
The mechanism of action of manganese tellurite is not fully understood. However, it is believed that the compound exerts its antimicrobial and anticancer effects by inducing oxidative stress and damaging cellular components. In electronics, manganese tellurite is believed to act as a semiconductor by forming a p-n junction with other materials.
生化学的および生理学的効果
Manganese tellurite has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various microorganisms. In vivo studies have shown that manganese tellurite can reduce tumor growth in animal models.
実験室実験の利点と制限
Manganese tellurite has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using various methods. Another advantage is that it has unique properties that make it useful in various scientific fields. However, one limitation is that it is toxic and must be handled with care. Another limitation is that it can be expensive to synthesize, which may limit its use in some experiments.
将来の方向性
There are several future directions for research on manganese tellurite. One direction is to further investigate its potential use in medicine, particularly as an antimicrobial and anticancer agent. Another direction is to explore its potential use in electronics, particularly as a semiconductor material. Additionally, further research is needed to fully understand the mechanism of action of manganese tellurite and its biochemical and physiological effects. Finally, new synthesis methods and applications for manganese tellurite should be explored to fully realize its potential in various scientific fields.
合成法
Manganese tellurite can be synthesized using various methods, including hydrothermal synthesis, solid-state reaction, and chemical precipitation. Hydrothermal synthesis involves the reaction of manganese and tellurium precursors in an aqueous solution under high pressure and temperature conditions. Solid-state reaction involves the heating of manganese and tellurium powders in a controlled environment. Chemical precipitation involves the precipitation of manganese and tellurium ions from a solution using a precipitating agent.
科学的研究の応用
Manganese tellurite has been studied for its potential use in various scientific fields, including medicine, electronics, and materials science. In medicine, manganese tellurite has been shown to have antimicrobial and anticancer properties. In electronics, manganese tellurite has been studied for its potential use as a semiconductor material. In materials science, manganese tellurite has been studied for its potential use as a catalyst and in the production of advanced materials.
特性
CAS番号 |
15851-49-7 |
|---|---|
製品名 |
Manganese tellurite |
分子式 |
MnO3Te |
分子量 |
230.5 g/mol |
IUPAC名 |
manganese(2+);tellurite |
InChI |
InChI=1S/Mn.H2O3Te/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 |
InChIキー |
FCMCVRQIBWPOEB-UHFFFAOYSA-L |
SMILES |
[O-][Te](=O)[O-].[Mn+2] |
正規SMILES |
[O-][Te](=O)[O-].[Mn+2] |
その他のCAS番号 |
15851-49-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



